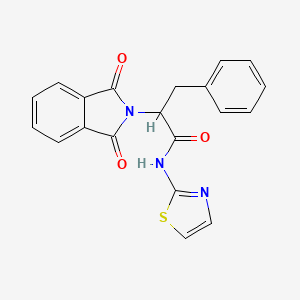![molecular formula C15H24N2 B12117649 1-Pyrrolidineethanamine, alpha-[4-(1-methylethyl)phenyl]- CAS No. 927995-00-4](/img/structure/B12117649.png)
1-Pyrrolidineethanamine, alpha-[4-(1-methylethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidineethanamine, alpha-[4-(1-methylethyl)phenyl]- is a chemical compound with a complex structure that includes a pyrrolidine ring and a phenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pyrrolidineethanamine, alpha-[4-(1-methylethyl)phenyl]- typically involves the reaction of pyrrolidine with an appropriate phenyl derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. The temperature and pressure conditions are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-Pyrrolidineethanamine, alpha-[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine.
Scientific Research Applications
1-Pyrrolidineethanamine, alpha-[4-(1-methylethyl)phenyl]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Pyrrolidineethanamine, alpha-[4-(1-methylethyl)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the specific pathways involved. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
1-Pyrrolidineethanamine: A simpler compound with a similar structure but lacking the phenyl group.
alpha-[4-(1-methylethyl)phenyl]-amine: A compound with a similar phenyl group but lacking the pyrrolidine ring.
Uniqueness
1-Pyrrolidineethanamine, alpha-[4-(1-methylethyl)phenyl]- is unique due to its combination of a pyrrolidine ring and a phenyl group, which gives it distinct chemical and biological properties. This combination allows it to interact with a wide range of molecular targets, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
927995-00-4 |
|---|---|
Molecular Formula |
C15H24N2 |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
1-(4-propan-2-ylphenyl)-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C15H24N2/c1-12(2)13-5-7-14(8-6-13)15(16)11-17-9-3-4-10-17/h5-8,12,15H,3-4,9-11,16H2,1-2H3 |
InChI Key |
LXSPNXPIYGSJCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CN2CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-(Methylamino)pyridin-3-yl]methanol](/img/structure/B12117580.png)
![N-tert-Butylbenzo[d]thiazol-2-amine](/img/structure/B12117589.png)





![Benzenamine, 2-[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]-](/img/structure/B12117632.png)
![5,13-Dibromo-7,7,15,15-tetramethyl-7,15-dihydrobenzo[g]benzo[6,7]indeno[1,2-b]fluorene](/img/structure/B12117635.png)

![4-(4-ethoxyphenyl)-3-[(3-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B12117641.png)


